Cas no 860610-52-2 (N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea)

N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea is a substituted urea derivative with potential applications in agrochemical and pharmaceutical research. Its molecular structure, featuring a chlorophenyl group and a methyl-substituted naphthyl moiety, contributes to its unique physicochemical properties, including enhanced stability and selective binding affinity. This compound may serve as an intermediate in the synthesis of biologically active molecules or as a candidate for studying enzyme inhibition mechanisms. Its well-defined crystalline form facilitates characterization and handling in laboratory settings. Researchers value this compound for its structural versatility, which allows for further functionalization in the development of novel chemical entities.
N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea structure
860610-52-2 structure
Product Name:N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea
CAS No:860610-52-2
MF:
MW:
CID:4661121
Update Time:2025-06-15

N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Chemical and Physical Properties

Names and Identifiers

    • N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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N143160-0.5mg
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$ 50.00 2022-06-03
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N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Suppliers

Amadis Chemical Company Limited
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(CAS:860610-52-2)N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea
Order Number:A1226567
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:50
Price ($):550
Email:sales@amadischem.com

N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea Related Literature

Additional information on N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea

Professional Introduction to N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea (CAS No. 860610-52-2)

N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea, identified by its Chemical Abstracts Service (CAS) number 860610-52-2, is a significant compound in the realm of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains.

The molecular structure of N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea consists of a urea moiety linked to two distinct aromatic rings: a 4-chlorophenyl group and a 2-methyl-1-naphthyl group. The presence of the chloro substituent on the phenyl ring enhances the electrophilicity of the molecule, making it a valuable candidate for further chemical modifications and derivations. Additionally, the naphthyl ring with a methyl group at the 2-position introduces steric and electronic effects that can influence the compound's reactivity and biological activity.

In recent years, there has been a growing interest in exploring the pharmacological properties of this compound. Studies have indicated that N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea exhibits potential as an intermediate in the synthesis of various bioactive molecules. Its ability to undergo selective reactions with nucleophiles has made it a useful building block in medicinal chemistry.

One of the most compelling aspects of this compound is its role in developing novel therapeutic agents. Researchers have been investigating its potential as an anti-inflammatory agent, owing to its structural similarity to known nonsteroidal anti-inflammatory drugs (NSAIDs). The chloro and methyl substituents are particularly crucial in modulating the compound's interactions with biological targets, thereby influencing its pharmacological profile.

The synthesis of N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea involves multi-step organic reactions, typically starting from commercially available precursors. The chlorination step is critical and often requires careful optimization to ensure high yield and purity. Advanced techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been employed to enhance the efficiency of the synthesis process.

Recent advancements in computational chemistry have also played a pivotal role in understanding the behavior of this compound. Molecular modeling studies have provided insights into its binding interactions with biological targets, aiding in the design of more effective derivatives. These computational approaches are complemented by experimental validations, ensuring a robust understanding of the compound's mechanism of action.

The pharmacokinetic properties of N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea are another area of active research. Studies have focused on evaluating its absorption, distribution, metabolism, and excretion (ADME) profiles. These investigations are crucial for determining the optimal dosing regimens and minimizing potential side effects. The compound's solubility and stability under various conditions are also being thoroughly examined to ensure its suitability for clinical applications.

In conclusion, N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea (CAS No. 860610-52-2) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further development. As research continues to uncover new insights into its properties and applications, this compound is poised to play a significant role in advancing therapeutic strategies across multiple medical disciplines.

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Amadis Chemical Company Limited
(CAS:860610-52-2)N-(4-Chlorophenyl)-N'-(2-methyl-1-naphthyl)urea
A1226567
Purity:99%
Quantity:1g
Price ($):550
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